

Spectral analysis of 3-Nitrophenylethylamine and its positional isomers

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Compound of Interest

Compound Name: 3-Nitrophenylethylamine

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A Comparative Spectral Analysis of 2-, 3-, and 4-Nitrophenylethylamine

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of **3-Nitrophenylethylamine** and its positional isomers. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the nitro group on the phenyl ring of nitrophenylethylamine significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and forensic analysis. This guide presents a side-by-side comparison of the spectral data for 2-nitrophenylethylamine, **3-nitrophenylethylamine**, and 4-nitrophenylethylamine.

Comparative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of the three positional isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Protons	2-Nitrophenylethylamine (δ , ppm)	3-Nitrophenylethylamine (δ , ppm)	4-Nitrophenylethylamine (δ , ppm)
-CH ₂ - (aliphatic)	~3.2 (t)	~2.9 (t)	~3.0 (t)
-CH ₂ - (aliphatic)	~3.1 (t)	~3.0 (t)	~3.2 (t)
-NH ₂	~1.5 (s, br)	~1.6 (s, br)	~1.4 (s, br)
Aromatic H	~7.3 - 8.1 (m)	~7.4 - 8.1 (m)	~7.4 (d), ~8.2 (d)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Carbon Atom	2-Nitrophenylethylamine (δ , ppm)	3-Nitrophenylethylamine (δ , ppm)	4-Nitrophenylethylamine (δ , ppm) ^[1]
-CH ₂ - (aliphatic)	~36	~36	~35
-CH ₂ - (aliphatic)	~41	~42	~41
Aromatic C (C-NO ₂)	~149	~148	~147
Aromatic C	~124 - 137	~121 - 135	~124, ~130
Aromatic C-CH ₂	~133	~141	~147

Note: The exact chemical shifts and multiplicities (s: singlet, d: doublet, t: triplet, m: multiplet) can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation from various sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm^{-1})

Functional Group	2-Nitrophenylethylamine	3-Nitrophenylethylamine	4-Nitrophenylethylamine
N-H Stretch (Amine)	~3370, ~3300	~3370, ~3300	~3370, ~3300
C-H Stretch (Aromatic)	~3100 - 3000	~3100 - 3000	~3100 - 3000
C-H Stretch (Aliphatic)	~2950 - 2850	~2950 - 2850	~2950 - 2850
N-O Stretch (Nitro)	~1520 (asym), ~1350 (sym)	~1530 (asym), ~1350 (sym)	~1515 (asym), ~1345 (sym)
C=C Stretch (Aromatic)	~1600, ~1450	~1610, ~1480	~1600, ~1450
C-N Stretch (Amine)	~1300 - 1250	~1300 - 1250	~1300 - 1250
Aromatic Substitution	~780 (ortho)	~800, ~740 (meta)	~850 (para)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: UV-Vis Absorption Maxima (λ_{max})

Isomer	λ_{max} (nm) in Methanol	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
2-Nitrophenylethylamine	~265	Data not readily available
3-Nitrophenylethylamine	~270	Data not readily available
4-Nitrophenylethylamine	~274	~10,000

The para-isomer (4-nitrophenylethylamine) exhibits a bathochromic (red) shift in its absorption maximum compared to the ortho and meta isomers, which is attributed to a more extended conjugation between the nitro group and the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structural features.

Table 5: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

Fragment	2-Nitrophenylethylamine (m/z)	3-Nitrophenylethylamine (m/z)	4-Nitrophenylethylamine (m/z)[1]
$[\text{M}]^+$	166	166	166
$[\text{M} - \text{NO}_2]^+$	120	120	120
$[\text{CH}_2\text{NH}_2]^+$ (base peak)	30	30	30
$[\text{C}_7\text{H}_7]^+$	91	91	91
$[\text{C}_6\text{H}_4\text{NO}_2]^+$	122	122	122

The primary fragmentation pathway for all three isomers involves the cleavage of the benzylic C-C bond, leading to the formation of the tropylium ion (m/z 91) and the characteristic base

peak at m/z 30 corresponding to the $[\text{CH}_2\text{NH}_2]^+$ fragment. The position of the nitro group has a minor influence on the major fragmentation pattern under electron ionization.

Experimental Protocols

Detailed methodologies for the key spectral analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the nitrophenylethylamine isomer in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse angle: 30-45 degrees
 - Spectral width: -2 to 12 ppm
- **^{13}C NMR Acquisition:**
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse angle: 45 degrees
 - Spectral width: 0 to 220 ppm
 - Proton decoupling was applied to simplify the spectrum.
- **Data Processing:** Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: The background spectrum (air) was subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each isomer was prepared in methanol. Serial dilutions were made to obtain concentrations in the range of 10^{-4} to 10^{-5} M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength range: 200-400 nm
 - Scan speed: Medium
 - A cuvette containing pure methanol was used as a blank.
- Data Processing: The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λ_{max}) was determined.

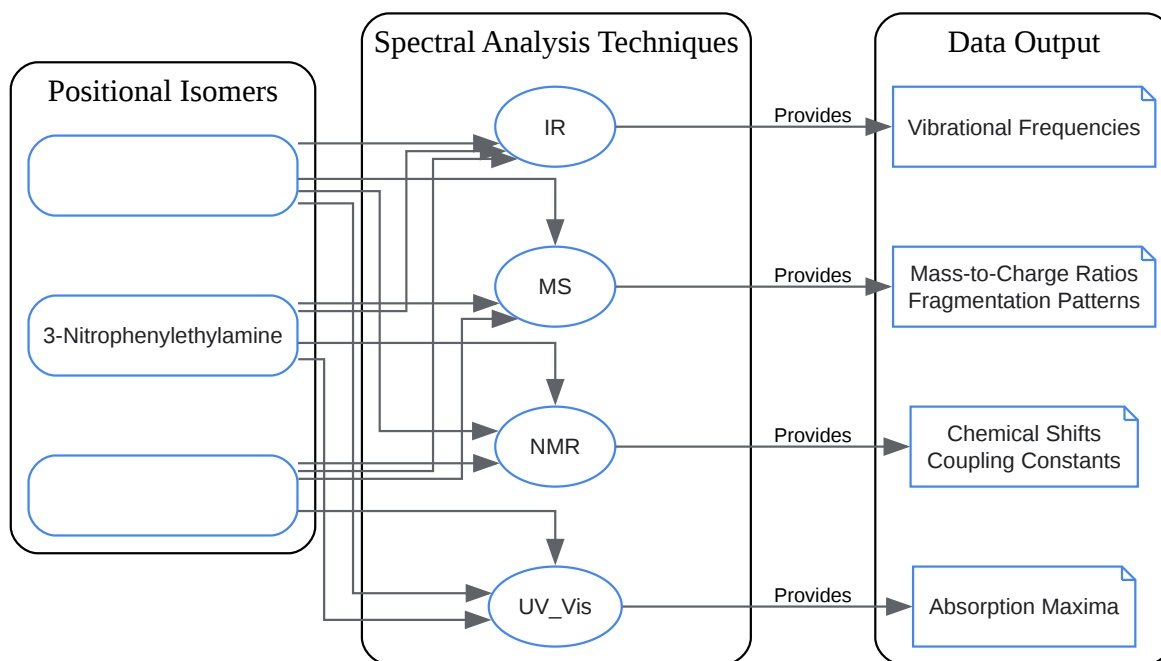
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatograph.

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Mass range: m/z 20-200
- Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were identified.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of the nitrophenylethylamine isomers.



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Caption: Workflow for the spectral analysis of nitrophenylethylamine isomers.

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References

- 1. 4-Nitrophenethylamine hydrochloride(29968-78-3) ¹H NMR spectrum [chemicalbook.com]
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